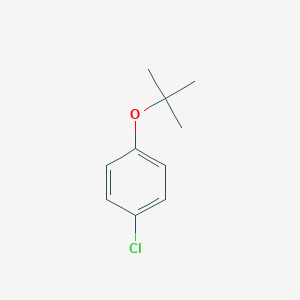

1-(tert-Butoxy)-4-chlorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Chlorobenzenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-[(2-methylpropan-2-yl)oxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJWTQIEQDHWTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172430 | |

| Record name | 1-Chloro-4-tert-butoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18995-35-2 | |

| Record name | 1-Chloro-4-tert-butoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018995352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-4-tert-butoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Synthesis

An In-Depth Technical Guide to 1-(tert-Butoxy)-4-chlorobenzene (CAS: 18995-35-2)

This compound, identified by its CAS Registry Number 18995-35-2, is a disubstituted aromatic ether that has emerged as a pivotal intermediate in organic synthesis, particularly within the realms of pharmaceutical and materials science research.[1] Its molecular architecture, featuring a robust tert-butoxy protecting group and a reactive chloro-substituent on a benzene ring, offers a unique combination of stability and functionality. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its synthesis, reactivity, applications, and handling, grounded in established scientific principles. The compound's structure allows for selective reactions at the chloro-position while the phenolic oxygen is masked, a strategy crucial in multi-step syntheses of complex target molecules.

Physicochemical and Spectroscopic Profile

The utility of this compound in experimental design is dictated by its distinct physical and chemical properties. It typically presents as a colorless to pale yellow liquid at room temperature.[1][2] A summary of its key properties is presented below for quick reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 18995-35-2 | [1][2] |

| Molecular Formula | C₁₀H₁₃ClO | [1][2] |

| Molecular Weight | 184.66 g/mol | [3] |

| Appearance | Colorless to pale yellow clear liquid | [1][2][4] |

| Boiling Point | 230.9 °C at 760 mmHg | [5] |

| Melting Point | 45.5-46.5 °C | [5] |

| Density | 1.055 g/cm³ | [5] |

| Refractive Index | 1.502 | [5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents | [1][2] |

| InChI Key | NEJWTQIEQDHWTR-UHFFFAOYSA-N | [6] |

Spectroscopic Characterization: The structure of this compound can be unequivocally confirmed through standard spectroscopic methods.[7][8][9][10]

-

¹H NMR: The spectrum is characterized by a prominent singlet around δ 1.3 ppm, integrating to 9 protons, which corresponds to the magnetically equivalent methyl groups of the tert-butyl moiety. The aromatic region typically displays a pair of doublets between δ 6.8 and 7.3 ppm, characteristic of a 1,4-disubstituted benzene ring.[7]

-

¹³C NMR: The spectrum will show distinct signals for the quaternary and methyl carbons of the tert-butyl group, in addition to four signals for the aromatic carbons, reflecting the molecule's symmetry.

-

Infrared (IR) Spectroscopy: Key absorption bands include C-O-C stretching for the ether linkage and C-Cl stretching. Aromatic C-H and C=C stretching bands will also be prominent.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 184. The isotopic pattern of chlorine (M+2 peak at approximately one-third the intensity of the M+ peak) would be a key diagnostic feature.[9] A major fragmentation pathway involves the loss of the tert-butyl group to form a stable carbocation.

Synthesis: The Etherification of 4-Chlorophenol

The principal and most established method for synthesizing this compound is the etherification of 4-chlorophenol.[11] This transformation can be achieved via several catalytic approaches, with two being particularly prevalent in laboratory and industrial settings.

Method A: Acid-Catalyzed Reaction with Isobutylene

This method involves the electrophilic addition of 4-chlorophenol to isobutylene, facilitated by a strong acid catalyst like sulfuric acid.[11][5][12] The isobutylene acts as the source for the tert-butyl group.

Mechanism Insight: The reaction is initiated by the protonation of isobutylene by the acid catalyst to form a stable tertiary carbocation (tert-butyl cation). The oxygen atom of the 4-chlorophenol then acts as a nucleophile, attacking the carbocation to form a protonated ether, which subsequently loses a proton to yield the final product.

Caption: Workflow for Acid-Catalyzed Synthesis.

Method B: Williamson Ether Synthesis

A classic and highly versatile alternative is the Williamson ether synthesis.[1][13][14] This Sₙ2 reaction involves the deprotonation of 4-chlorophenol with a suitable base to form the 4-chlorophenoxide anion, which then acts as a nucleophile to displace a leaving group from a tert-butyl electrophile, such as tert-butyl bromide.[1][13]

Experimental Protocol (Illustrative):

-

Deprotonation: To a solution of 4-chlorophenol in a polar aprotic solvent (e.g., DMF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C.[1][15] The use of NaH is advantageous as the only byproduct is hydrogen gas, which bubbles out of the solution.[15]

-

Nucleophilic Attack: After stirring for 30 minutes to ensure complete formation of the phenoxide, tert-butyl bromide is added dropwise to the solution.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until TLC analysis indicates the consumption of the starting material.

-

Workup: The reaction is carefully quenched with water, and the product is extracted into an organic solvent like diethyl ether. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography or vacuum distillation to yield pure this compound.

Causality Behind Choices:

-

Solvent: A polar aprotic solvent like DMF or DMSO is chosen because it effectively solvates the cation (Na⁺) while leaving the phenoxide nucleophile relatively free and highly reactive.[13][16]

-

Base: A strong, non-nucleophilic base like NaH is ideal to quantitatively deprotonate the phenol without competing in the subsequent Sₙ2 reaction.[15]

-

Electrophile: While tert-butyl halides are used, it's critical to note that they are prone to elimination (E2) reactions, especially with strong, sterically unhindered bases.[13] The choice of a phenoxide, which is a weaker base than an alkoxide, and controlled temperature helps to favor the Sₙ2 pathway.

Chemical Reactivity and Strategic Applications

The synthetic value of this compound lies in the orthogonal reactivity of its two key functional groups.

The tert-Butoxy Group: A Robust Phenolic Protector

The tert-butoxy group serves as an excellent protecting group for the phenolic hydroxyl.[11] Its steric bulk makes it highly stable to a wide range of reaction conditions, including strongly basic media, organometallic reagents, and many nucleophiles.[17] This stability allows chemists to perform extensive modifications on other parts of the molecule, particularly at the C-Cl bond.

Deprotection (Cleavage): The ether linkage can be readily cleaved under strongly acidic conditions to unmask the phenol.[18] This is typically achieved using reagents like trifluoroacetic acid (TFA) or strong mineral acids (e.g., HBr, HCl).[18] The mechanism proceeds via protonation of the ether oxygen, followed by the departure of the stable tert-butyl carbocation, which is then trapped by a nucleophile or undergoes elimination to form isobutylene.

Caption: Acid-Catalyzed Deprotection Pathway.

The Chloro Group: A Handle for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The chlorine atom on the aromatic ring is a versatile functional handle for transition metal-catalyzed cross-coupling reactions.[19][20][21] While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalytic systems employing electron-rich, bulky phosphine or N-heterocyclic carbene (NHC) ligands have enabled their efficient use.[22]

Key Applications:

-

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a C(sp²)-C(sp²) bond, yielding substituted biaryl compounds.[21]

-

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a C-N bond, a critical transformation in the synthesis of many pharmaceuticals.

-

Intermediate Synthesis: It serves as a precursor for other valuable intermediates. For instance, it is a reagent for the preparation of p-tert-butoxystyrene, a monomer used in the production of specialized polymers and agrochemicals.[11][3][5]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The following information is a summary based on available Safety Data Sheets (SDS).[23][24]

-

Hazard Identification: The compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[24] It may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety goggles with side-shields, and a lab coat.[23][24] Work should be conducted in a well-ventilated area or a chemical fume hood.[24]

-

First Aid Measures:

-

If Swallowed: Rinse mouth with water and consult a physician immediately.[24]

-

In Case of Skin Contact: Wash off with soap and plenty of water.[24]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[24]

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[24]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the product enter drains.[24]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its unique combination of a stable, sterically demanding protecting group and a functionalizable aryl chloride moiety provides chemists with a reliable platform for constructing complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling protocols enables researchers to leverage its full potential in the efficient and controlled synthesis of novel compounds for drug discovery and materials science.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 18995-35-2: 1-tert-Butoxy-4-chlorobenzene | CymitQuimica [cymitquimica.com]

- 3. 1-tert-Butoxy-4-chlorobenzene | 18995-35-2 [chemicalbook.com]

- 4. 1-tert-Butoxy-4-chlorobenzene | 18995-35-2 | TCI AMERICA [tcichemicals.com]

- 5. This compound|lookchem [lookchem.com]

- 6. 1-Chloro-4-tert-butoxybenzene [webbook.nist.gov]

- 7. 1-tert-Butoxy-4-chlorobenzene(18995-35-2) 1H NMR spectrum [chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. lehigh.edu [lehigh.edu]

- 10. researchgate.net [researchgate.net]

- 11. This compound | 18995-35-2 | Benchchem [benchchem.com]

- 12. CN1603293A - Process for preparing 4-tert-butoxy-chlorobenzene - Google Patents [patents.google.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 15. m.youtube.com [m.youtube.com]

- 16. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Transition Metal-Catalyzed Couplings | Thermo Fisher Scientific - JP [thermofisher.com]

- 21. taylorandfrancis.com [taylorandfrancis.com]

- 22. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 23. echemi.com [echemi.com]

- 24. angenechemical.com [angenechemical.com]

An In-depth Technical Guide on the Physical Properties of 1-(tert-Butoxy)-4-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive overview of the physical and chemical properties of 1-(tert-Butoxy)-4-chlorobenzene, a key intermediate in organic synthesis. The content is structured to provide foundational knowledge, practical applications, and safety protocols, ensuring a thorough understanding for professionals in the field.

Core Physicochemical Properties

This compound, with the CAS number 18995-35-2, is an organohalogen compound and substituted aromatic ether.[1] It presents as a colorless to pale yellow liquid with a faint, sweet odor at room temperature.[1][2] The molecule consists of a tert-butoxy group and a chlorine atom attached to a benzene ring in a para (1,4-) substitution pattern.[3] This specific arrangement influences the molecule's symmetry and electronic properties.[3]

Below is a summary of its key physical and chemical properties:

| Property | Value |

| Molecular Formula | C₁₀H₁₃ClO[1][4] |

| Molecular Weight | 184.66 g/mol [1][4] |

| Appearance | Colorless to light yellow liquid[1][2] |

| Boiling Point | 230.9 °C at 760 mmHg[4][5] |

| Melting Point | Approximately 23 °C[6] |

| Density | 1.055 g/cm³[4][5] |

| Refractive Index | 1.502[4][5] |

| Solubility | Sparingly soluble in water, soluble in organic solvents.[1][2] |

| Vapor Pressure | 0.0974 mmHg at 25°C[4][5] |

Synthesis and Purification

The primary method for synthesizing this compound is through the etherification of p-chlorophenol.[3] A common approach is the Williamson ether synthesis, which involves reacting 4-chlorophenol with a tert-butylating agent like tert-butyl bromide or tert-butyl chloride in the presence of a strong base (e.g., sodium hydride or potassium carbonate) and a polar aprotic solvent such as dimethylformamide (DMF).[1]

A Generalized Synthetic Workflow:

Caption: A simplified workflow for the synthesis of this compound.

Spectroscopic and Analytical Data

Accurate characterization of this compound is crucial for its use in further synthetic applications. The following spectroscopic techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum provides distinct signals that confirm the structure of the molecule.

-

¹³C NMR : The carbon NMR spectrum complements the proton NMR data, showing the number of unique carbon environments.

-

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups. The spectrum of this compound will show characteristic absorptions for the C-O-C ether linkage and the C-Cl bond.

-

Mass Spectrometry (MS) : Mass spectrometry determines the molecular weight of the compound.[7] The mass spectrum will exhibit a molecular ion peak (M+) corresponding to the molecular weight of 184.66 g/mol .[1][4] Due to the presence of the chlorine isotope ³⁷Cl, a characteristic M+2 peak will also be observed.[8]

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is largely dictated by its two functional groups:

-

The tert-Butoxy Group : This bulky group can provide steric hindrance, which can enhance the metabolic stability of a molecule in a medicinal chemistry context.[3] It is also an acid-labile protecting group for the hydroxyl functionality, meaning it can be removed under acidic conditions to reveal the phenol.[3]

-

The Chlorine Atom : The chlorine atom is an electron-withdrawing group, which influences the electron density of the aromatic ring.[3] This makes the compound a valuable substrate for various cross-coupling reactions, allowing for the introduction of new functional groups.

This compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[4][5] For instance, it is used in the preparation of p-tert-butoxystyrene, which is an intermediate for drugs and monomers.[5]

Safety, Handling, and Storage

While comprehensive toxicity data is limited, this compound should be handled with caution.[1] Related chlorinated aromatic compounds have been shown to cause mild to moderate skin and respiratory irritation.[1]

Handling Precautions :

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[9]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]

-

Avoid contact with skin and eyes.[9]

-

Prevent the formation of dust and aerosols.[9]

Storage Recommendations :

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][9]

-

Keep away from strong acids, bases, and oxidizing agents.[1]

A Logical Flow for Safe Handling:

Caption: A logical workflow for the safe handling and storage of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 18995-35-2: 1-tert-Butoxy-4-chlorobenzene | CymitQuimica [cymitquimica.com]

- 3. This compound | 18995-35-2 | Benchchem [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. This compound|lookchem [lookchem.com]

- 6. homework.study.com [homework.study.com]

- 7. researchgate.net [researchgate.net]

- 8. lehigh.edu [lehigh.edu]

- 9. echemi.com [echemi.com]

synthesis of 1-(tert-Butoxy)-4-chlorobenzene from p-chlorophenol

An In-depth Technical Guide to the Synthesis of 1-(tert-Butoxy)-4-chlorobenzene from p-Chlorophenol

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the production of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] The primary focus is on the etherification of p-chlorophenol, with a detailed exploration of the reaction mechanisms, a step-by-step experimental protocol, and an analysis of process optimization strategies. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this synthesis.

Introduction and Strategic Importance

This compound (CAS No. 18995-35-2) is an aromatic ether of significant industrial value.[1] Its molecular structure, featuring a tert-butoxy protecting group on a chlorobenzene ring, makes it a versatile precursor. A primary application is in the synthesis of p-tert-butoxystyrene, a monomer essential for producing specialized polymers and photoresists used in the electronics industry.[1] The tert-butyl group serves as a robust protecting group for the phenolic hydroxyl, which can be removed under specific acidic conditions, revealing the phenol for subsequent reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 18995-35-2 | [1][3] |

| Molecular Formula | C₁₀H₁₃ClO | [1][3] |

| Molecular Weight | 184.66 g/mol | [1][4] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Purity | >95.0% (GC) | [4] |

Synthetic Pathways: A Mechanistic Rationale

The synthesis of aryl tert-butyl ethers from phenols presents a unique challenge compared to the formation of less sterically hindered ethers. While the Williamson ether synthesis is a cornerstone of ether production, its direct application here is mechanistically flawed.

The Unsuitability of the Direct Williamson S_N2 Approach

The Williamson ether synthesis typically involves the S_N2 reaction between an alkoxide and a primary alkyl halide.[5] In this context, the pathway would involve deprotonating p-chlorophenol to form the p-chlorophenoxide ion, followed by reaction with a tert-butyl halide (e.g., tert-butyl chloride).

However, tert-butyl halides are tertiary alkyl halides. Due to significant steric hindrance around the electrophilic carbon, they do not undergo S_N2 reactions.[6][7] Instead, the strongly basic phenoxide would act as a base, promoting an E2 elimination reaction with the tert-butyl halide to produce isobutylene gas.[6] This makes the direct S_N2 pathway non-viable for synthesizing the target compound.

The Viable Pathway: Acid-Catalyzed Electrophilic Addition

The most effective and widely used method for synthesizing this compound is the acid-catalyzed etherification of p-chlorophenol with isobutylene.[1][8] This reaction circumvents the issues of the S_N2 approach by proceeding through a different mechanism involving a stable carbocation intermediate.

The mechanism unfolds in three key steps:

-

Protonation of Isobutylene : In the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), the π-bond of isobutylene is protonated. This forms a highly stable tertiary carbocation (the tert-butyl cation).[1] This step is the cornerstone of the reaction's success, as the stability of the tertiary carbocation makes its formation favorable.

-

Nucleophilic Attack : The p-chlorophenol molecule, specifically the electron-rich oxygen atom of the hydroxyl group, acts as a nucleophile. It attacks the electrophilic tert-butyl carbocation.[1]

-

Deprotonation : The resulting intermediate, a protonated ether, is then deprotonated to yield the final product, this compound, and regenerates the acid catalyst.

Detailed Experimental Protocol

This protocol is based on established industrial methods, adapted for a laboratory scale.[8][9] It utilizes sulfuric acid as the catalyst and an organic solvent to ensure a homogeneous reaction environment.

Reagents and Equipment

-

Reagents : p-Chlorophenol, isobutylene gas, sulfuric acid (98%), benzene or toluene (solvent), sodium hydroxide solution (5-10% w/v), saturated sodium chloride solution (brine).

-

Equipment : Four-neck round-bottom flask, mechanical stirrer, thermometer, gas inlet tube, reflux condenser, dropping funnel, separatory funnel, rotary evaporator, distillation apparatus.

Step-by-Step Procedure

-

Reaction Setup : In a four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and gas inlet, dissolve p-chlorophenol in an organic solvent (e.g., benzene or toluene). A typical weight ratio is 1 part p-chlorophenol to 2-4 parts solvent.[8]

-

Catalyst Addition : Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring. The weight ratio of p-chlorophenol to sulfuric acid should be approximately 100:0.5 to 100:2.[8] Ensure the mixture is homogeneous before proceeding.

-

Isobutylene Introduction : Begin to slowly bubble isobutylene gas into the solution at room temperature. The molar ratio of isobutylene to p-chlorophenol should be between 1:1 and 2:1.[8] The reaction is exothermic; maintain the temperature below 30-40°C using a water bath if necessary.

-

Reaction Monitoring : After the addition of isobutylene is complete, allow the mixture to stir at room temperature for 1 to 6 hours.[8] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Neutralization : Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with a 5-10% sodium hydroxide solution to remove unreacted p-chlorophenol and the sulfuric acid catalyst.[8]

-

Aqueous Wash : Further wash the organic layer with a saturated sodium chloride solution (brine) until it is neutral.[8]

-

Drying and Solvent Removal : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification : The crude product is purified by vacuum distillation. Collect the fraction that distills at the appropriate boiling point (e.g., 73-75°C at 8 mmHg) to obtain pure this compound.[9]

Process Optimization and Advanced Catalytic Systems

While sulfuric acid is an effective catalyst, research and industrial practice have explored alternatives to improve efficiency, selectivity, and environmental friendliness.

-

Phase-Transfer Catalysis (PTC) : The addition of a quaternary ammonium salt, such as benzyltriethylammonium chloride, can act as a co-catalyst.[1] Phase-transfer catalysts are particularly useful in heterogeneous systems, facilitating the transfer of reactants between phases to accelerate the reaction rate.[10][11] In this synthesis, it can enhance the interaction between the catalyst and the reactants.

-

Solid Acid Catalysts : To simplify catalyst removal and recycling, solid acid catalysts such as AlCl₃-loaded activated clay or zeolites have been successfully employed.[12][13] These heterogeneous catalysts can often be removed by simple filtration, streamlining the purification process and aligning with green chemistry principles.[1] A continuous process using an AlCl₃-loaded clay catalyst has been patented, highlighting its industrial viability.[12]

Product Characterization

Confirmation of the product's identity and purity is crucial and is typically achieved through spectroscopic methods.

-

¹H NMR Spectroscopy : The proton NMR spectrum of this compound provides distinct and easily interpretable signals. A characteristic singlet appears in the upfield region (around 1.3 ppm) corresponding to the nine equivalent protons of the tert-butoxy group.[1] The aromatic protons on the benzene ring appear as a pair of doublets, characteristic of a 1,4-disubstituted pattern.[1][14]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group, a signal for the methyl carbons, and distinct signals for the four unique carbons of the chlorophenyl ring.

-

Mass Spectrometry : Provides the molecular weight of the compound (184.66 g/mol ) and its fragmentation pattern, further confirming the structure.[3]

Safety Considerations

-

p-Chlorophenol : A toxic and corrosive solid that can cause severe skin burns and eye damage.[15] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Sulfuric Acid : Highly corrosive and causes severe burns. Handle with extreme care in a fume hood.

-

Isobutylene : A flammable gas. Ensure the reaction is conducted in a well-ventilated area (fume hood) away from ignition sources.

-

Solvents : Benzene is a known carcinogen, and toluene is flammable and toxic. Use in a fume hood and minimize exposure.

Conclusion

The synthesis of this compound from p-chlorophenol is most effectively achieved via an acid-catalyzed electrophilic addition of isobutylene. This method strategically avoids the unproductive E2 elimination pathway that plagues the direct Williamson S_N2 approach with tertiary halides. The process is robust, scalable, and can be optimized using advanced catalytic systems like solid acids or phase-transfer co-catalysts to improve efficiency and environmental performance. Careful adherence to the detailed protocol and safety precautions will ensure a high yield of this valuable chemical intermediate.

References

- 1. This compound | 18995-35-2 | Benchchem [benchchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. 1-Chloro-4-tert-butoxybenzene [webbook.nist.gov]

- 4. 1-tert-Butoxy-4-chlorobenzene | CymitQuimica [cymitquimica.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. jackwestin.com [jackwestin.com]

- 8. CN1256313C - Process for preparing 4-tert-butoxy-chlorobenzene - Google Patents [patents.google.com]

- 9. CN1603293A - Process for preparing 4-tert-butoxy-chlorobenzene - Google Patents [patents.google.com]

- 10. globethesis.com [globethesis.com]

- 11. jetir.org [jetir.org]

- 12. CN108640821B - Efficient and continuous p-chlorophenyl tert-butyl ether synthesis method and device - Google Patents [patents.google.com]

- 13. chemprob.org [chemprob.org]

- 14. 1-tert-Butoxy-4-chlorobenzene(18995-35-2) 1H NMR spectrum [chemicalbook.com]

- 15. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to 1-(tert-Butoxy)-4-chlorobenzene: Properties, Synthesis, and Applications in Modern Chemistry

Introduction

This compound (CAS No. 18995-35-2) is a substituted aromatic ether that has emerged as a significant building block in organic synthesis, particularly within the realms of pharmaceutical and materials science.[1][2] Structurally, it consists of a chlorobenzene ring where the hydrogen at the para-position is substituted with a tert-butoxy group (-O-C(CH₃)₃).[2] This unique combination of a bulky, acid-labile tert-butoxy protecting group and a reactive chlorine atom makes it a versatile intermediate for constructing more complex molecular architectures.[3] This guide provides a comprehensive overview of its chemical and physical properties, established synthetic protocols, key applications, and essential safety considerations for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its effective use in research and development. This compound is unambiguously identified by its CAS Registry Number, 18995-35-2.[3] Its molecular formula is C₁₀H₁₃ClO, corresponding to a molecular weight of approximately 184.66 g/mol .[1][3][4][5][6][7]

The key physicochemical properties are summarized in the table below. The tert-butoxy group significantly increases the compound's lipophilicity, as indicated by the high octanol-water partition coefficient (LogP), rendering it sparingly soluble in water but highly soluble in common organic solvents.[2][8]

| Property | Value | Source |

| Molecular Weight | 184.66 g/mol | [3][5] |

| CAS Number | 18995-35-2 | [1][2][3][9] |

| Appearance | Colorless to pale yellow liquid | [1][2][4] |

| Molecular Formula | C₁₀H₁₃ClO | [1][2][3][4] |

| Boiling Point | 230.9 °C at 760 mmHg | [4] |

| Melting Point | 45.5-46.5 °C | [4] |

| Density | 1.055 g/cm³ | [4] |

| Flash Point | 98.4 °C | [4] |

| Refractive Index | 1.502 | [1][4] |

| LogP (Octanol/Water) | ~3.5 - 4.05 | [1][8] |

| Vapor Pressure | 0.0974 mmHg at 25°C | [4] |

Structural Representation

The structure features a 1,4- (para) substitution pattern on the benzene ring, which influences the molecule's symmetry and electronic properties.[3]

Caption: Chemical structure of this compound.

Synthesis Protocols and Mechanistic Insights

The synthesis of this compound is principally achieved via the etherification of 4-chlorophenol.[3] Two prevalent methods are employed, each with distinct advantages depending on scale and available reagents.

Williamson Ether Synthesis

This classic method involves the reaction of 4-chlorophenol with a tert-butyl halide (e.g., tert-butyl bromide) in the presence of a strong base.[1]

-

Mechanism: The base (e.g., sodium hydride, NaH) deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This ion then attacks the tert-butyl halide in an Sₙ2 reaction, displacing the halide and forming the ether linkage. However, due to the steric hindrance of the tert-butyl group, elimination (E2) is a significant competing reaction, which can lower the yield.

Acid-Catalyzed Etherification with Isobutylene

A more common and often higher-yielding industrial method involves the direct reaction of 4-chlorophenol with isobutylene under acidic catalysis.[3][10] This approach avoids the use of strong bases and halide leaving groups.

-

Mechanism: The acid catalyst (e.g., sulfuric acid, H₂SO₄) protonates isobutylene to generate a stable tertiary carbocation (the tert-butyl cation).[3] The oxygen atom of the 4-chlorophenol's hydroxyl group then acts as a nucleophile, attacking the electrophilic carbocation to form a protonated ether intermediate.[3] A final deprotonation step yields the target product, this compound.[3]

Detailed Experimental Protocol: Etherification with Isobutylene

This protocol is adapted from established industrial processes.[10]

Materials:

-

4-chlorophenol

-

Isobutylene (liquid or gas)

-

Sulfuric acid (concentrated) or other suitable acid catalyst

-

Sodium hydroxide solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a pressure-rated reactor equipped with a stirrer, thermometer, and gas inlet, dissolve 4-chlorophenol in the chosen organic solvent.[10] Cool the mixture to between -10°C and 0°C.[4]

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (typically 0.2-5% by weight relative to 4-chlorophenol) while maintaining the low temperature.[10]

-

Isobutylene Introduction: Introduce isobutylene into the reactor. This can be done by bubbling the gas through the solution or by adding liquefied isobutylene. Maintain a slight overpressure to ensure an adequate concentration of isobutylene in the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed for several hours (e.g., 16 hours), monitoring its progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[4]

-

Workup: Once the reaction is complete, quench the catalyst by washing the mixture with a dilute sodium hydroxide solution, followed by water washes until the aqueous layer is neutral.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by vacuum distillation, collecting the fraction at approximately 73-75°C under 8 mmHg pressure.[10]

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

The utility of this compound is rooted in the distinct functionalities of its two substituents.

-

The tert-Butoxy Group: This bulky group serves as an excellent protecting group for the phenolic oxygen. It is stable to many reaction conditions (e.g., organometallic reagents, basic conditions) but can be readily cleaved under acidic conditions to reveal the free phenol. This acid-lability is a cornerstone of its use in multi-step synthesis.

-

The Chlorine Atom: The chlorine atom provides a handle for further molecular elaboration. It activates the aromatic ring for nucleophilic aromatic substitution (under harsh conditions) and, more importantly, serves as a reactive site for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination).

Intermediate for Bioactive Molecules and Polymers

A primary application is its use as a precursor for p-tert-butoxystyrene.[3][4][11] This transformation is typically achieved via a Heck reaction. The resulting monomer is valuable for manufacturing drugs, agrochemicals, and advanced polymers for applications like photoresists.[3][4]

Scaffold for Drug Discovery

In medicinal chemistry, the molecule serves as a reliable scaffold for building more complex drug candidates.[3] For example, the chlorine atom can be replaced with various nitrogen, oxygen, or carbon-based nucleophiles or coupling partners to generate libraries of compounds for screening against biological targets such as protein kinases.[3]

Caption: Key synthetic applications of this compound.

Computational Toxicology

Beyond the wet lab, this compound has been utilized as a component in computational models, specifically in the in silico prediction of drug-induced myelotoxicity using Naive Bayes methods.[3][4][11][12] This highlights its relevance as a reference compound in developing predictive toxicology tools.

Safety, Handling, and Storage

While comprehensive safety data is not extensively published, this compound is an organic chemical that should be handled with appropriate care in a laboratory setting.[1][2]

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids, which could cause decomposition.[1]

-

Hazards: May pose health risks upon exposure.[2] Users should consult the latest Safety Data Sheet (SDS) from their supplier for detailed hazard information and emergency procedures.

Conclusion

This compound is a strategically important intermediate whose value lies in the orthogonal reactivity of its functional groups. The stability of the tert-butoxy group under basic conditions, coupled with its facile acidic cleavage, makes it an effective protecting group, while the chloro-substituent provides a robust site for carbon-carbon and carbon-heteroatom bond formation. These characteristics ensure its continued relevance as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 18995-35-2: 1-tert-Butoxy-4-chlorobenzene | CymitQuimica [cymitquimica.com]

- 3. This compound | 18995-35-2 | Benchchem [benchchem.com]

- 4. This compound|lookchem [lookchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. CAS RN 18995-35-2 | Fisher Scientific [fishersci.com]

- 7. 4-chloro-1-tert-butoxybenzene | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. 1-Chloro-4-tert-butoxybenzene (CAS 18995-35-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 18995-35-2 Cas No. | 1-tert-Butoxy-4-chlorobenzene | Apollo [store.apolloscientific.co.uk]

- 10. CN1603293A - Process for preparing 4-tert-butoxy-chlorobenzene - Google Patents [patents.google.com]

- 11. 1-tert-Butoxy-4-chlorobenzene | 18995-35-2 [chemicalbook.com]

- 12. molkem.com [molkem.com]

1-(tert-Butoxy)-4-chlorobenzene structure and bonding

An In-depth Technical Guide to the Structure and Bonding of 1-(tert-Butoxy)-4-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a key intermediate in modern organic synthesis, presents a fascinating case study in molecular architecture and electronic interplay. This guide provides a comprehensive analysis of its structure and bonding, moving beyond a superficial overview to explore the nuanced interactions between its functional groups. We will dissect the competing electronic effects of the tert-butoxy and chloro substituents, quantify the impact of steric hindrance, and correlate these fundamental principles to the molecule's spectroscopic signature and synthetic utility. This document serves as a technical resource for professionals leveraging this versatile building block in pharmaceutical and materials science applications.

Molecular Architecture and Identification

This compound is an aromatic ether organohalide compound.[1] At room temperature, it typically exists as a colorless to pale yellow liquid or a white to off-white crystalline solid.[1][2][3] Its identity is unambiguously established by its unique identifiers and molecular formula.

| Identifier | Value |

| IUPAC Name | 1-chloro-4-[(2-methylpropan-2-yl)oxy]benzene[1][4] |

| CAS Number | 18995-35-2[5] |

| Molecular Formula | C₁₀H₁₃ClO[1][6] |

| Molecular Weight | 184.66 g/mol [5][6] |

| Common Synonyms | tert-Butyl 4-chlorophenyl ether, 4-Chloro-1-tert-butoxybenzene[5][7] |

The molecule's structure consists of a central benzene ring disubstituted at opposite ends, a pattern known as para (or 1,4) substitution.[5] This arrangement imparts a degree of symmetry to the molecule and is critical to its electronic properties.[5] One substituent is a bulky tert-butoxy group [-O-C(CH₃)₃], and the other is a chlorine atom [-Cl].

Caption: 2D structure of this compound.

A Deep Dive into Chemical Bonding and Electronic Effects

The chemical behavior of this compound is dictated by the intricate dance of electrons within its covalent bonds and the spatial arrangement of its atoms. The sp²-hybridized carbons of the benzene ring form a planar, delocalized π-electron system, which is then modulated by the attached substituents.

The Dueling Nature of Substituent Effects

The tert-butoxy and chloro groups exert opposing electronic influences on the aromatic ring, a crucial concept for predicting reactivity in electrophilic aromatic substitution.

-

The tert-Butoxy Group (-O-C(CH₃)₃): This group acts as a potent activating group .

-

Resonance Effect (+R): The primary influence is the donation of an oxygen lone pair into the benzene ring's π-system. This delocalization increases the electron density on the ring, particularly at the ortho and para positions, making the ring more susceptible to attack by electrophiles.

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the tert-butoxy group also withdraws electron density from the ring through the sigma bond framework. However, this inductive effect is significantly weaker than the powerful resonance donation.

-

Steric Hindrance: The defining feature of the tert-butyl moiety is its immense steric bulk.[8] Composed of three methyl groups on a quaternary carbon, it creates a large, rigid spatial domain.[8] This bulk effectively shields the adjacent ortho positions, making electrophilic attack at the para position highly favorable, even though the ortho positions are also electronically activated.[8]

-

-

The Chlorine Atom (-Cl): This substituent is a classic example of an ortho, para-directing deactivator .

-

Inductive Effect (-I): Chlorine's high electronegativity causes a strong withdrawal of electron density from the ring via the C-Cl sigma bond.[5] This effect lowers the overall electron density of the ring, making it less reactive towards electrophiles compared to unsubstituted benzene.[5]

-

Resonance Effect (+R): Like oxygen, chlorine possesses lone pairs that can be donated to the aromatic π-system. This resonance effect increases electron density at the ortho and para positions. While this effect exists, it is much weaker than chlorine's inductive withdrawal.

-

The Net Result: The powerful activating (+R) effect of the tert-butoxy group dominates the deactivating (-I) effect of the chlorine. Therefore, the ring is considered "activated" overall. The directing effects of both groups coincide, strongly favoring reactions at the positions ortho to the tert-butoxy group (and meta to the chlorine). However, due to the profound steric hindrance from the tert-butyl group, incoming reagents are primarily directed to the positions shown in the diagram below.

Caption: Logic diagram of substituent electronic effects.

Experimental Validation: Spectroscopic Analysis

The proposed structure and bonding are rigorously confirmed by modern spectroscopic techniques. Each method provides a unique piece of the puzzle, validating the connectivity and electronic environment of the atoms.

| Technique | Expected Observation & Rationale |

| ¹H NMR | ~1.3 ppm (singlet, 9H): Corresponds to the nine chemically equivalent protons of the sterically rigid tert-butyl group.[5] ~6.8-7.3 ppm (two doublets, 4H total): The 1,4-substitution pattern creates two sets of chemically equivalent aromatic protons, which appear as two distinct doublets due to coupling with their neighbors.[5] |

| ¹³C NMR | ~30-35 ppm & ~75-80 ppm: Signals for the methyl carbons and the quaternary carbon of the tert-butyl group, respectively. ~115-155 ppm (four signals): Due to the molecule's symmetry, only four signals are expected for the six aromatic carbons. |

| Mass Spec. | m/z 184/186: The molecular ion peak [M]⁺ will appear as a doublet in an approximate 3:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl).[5] m/z 57: A prominent base peak corresponding to the very stable tert-butyl cation, [(CH₃)₃C]⁺, formed by fragmentation.[5] m/z 128/130: Loss of isobutylene from the molecular ion.[5] |

| IR Spec. | ~2900-3000 cm⁻¹: C-H stretching from the aliphatic tert-butyl group. ~3030-3100 cm⁻¹: Aromatic C-H stretching. ~1250 cm⁻¹: Strong C-O stretching characteristic of an aryl-alkyl ether. ~1000-1100 cm⁻¹: C-Cl stretching. |

Synthesis Protocol and Reactivity Insights

The understanding of this molecule's bonding directly informs its synthesis and subsequent use as a chemical intermediate.

Standard Synthetic Protocol: Williamson Ether Synthesis

The most common and reliable method for preparing this compound is a variation of the Williamson ether synthesis.[1] This pathway involves the nucleophilic attack of a phenoxide on a tertiary alkylating agent.

Reaction: 4-chlorophenol + tert-Butyl Halide → this compound

Caption: Workflow for the synthesis of the target compound.

Detailed Methodology:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous dimethylformamide (DMF).

-

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise to the DMF at 0 °C.

-

Phenoxide Formation: Slowly add a solution of 4-chlorophenol in DMF to the NaH suspension. Allow the mixture to stir at room temperature until hydrogen evolution ceases, indicating the complete formation of the sodium 4-chlorophenoxide.

-

Alkylation: Cool the reaction mixture again to 0 °C and add tert-butyl bromide dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Workup: Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Reactivity and Synthetic Utility

This compound serves primarily as a versatile building block for more complex molecules in the pharmaceutical and agrochemical industries.[1][3]

-

Protecting Group: The tert-butoxy group can serve as a bulky, acid-labile protecting group for the phenol functionality. It is stable to many reaction conditions but can be readily cleaved using strong acids like trifluoroacetic acid (TFA).[9]

-

Precursor to Active Molecules: The molecule is a precursor for compounds with specific biological activities and is used to prepare p-tert-butoxystyrene, an important monomer.[5]

-

Computational Modeling: It has been utilized in the in silico prediction of drug-induced myelotoxicity using Naive Bayes methods.[5][10]

Conclusion

The structure of this compound is a masterclass in the interplay of fundamental organic chemistry principles. The activating, sterically-demanding tert-butoxy group and the deactivating, ortho, para-directing chlorine atom create a unique electronic and steric environment on the aromatic ring. This combination governs the molecule's spectroscopic properties, dictates its reactivity, and underpins its value as a key intermediate in the synthesis of high-value compounds. A thorough grasp of its bonding and structure is essential for any scientist seeking to exploit its full potential in drug design and materials development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 18995-35-2: 1-tert-Butoxy-4-chlorobenzene | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. molkem.com [molkem.com]

- 5. This compound | 18995-35-2 | Benchchem [benchchem.com]

- 6. 1-tert-Butoxy-4-chlorobenzene(18995-35-2) 1H NMR [m.chemicalbook.com]

- 7. This compound - CAS:18995-35-2 - Sunway Pharm Ltd [3wpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound|lookchem [lookchem.com]

1-(tert-Butoxy)-4-chlorobenzene solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 1-(tert-Butoxy)-4-chlorobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][2][3] Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes theoretical principles with practical, field-proven methodologies for solubility determination.

Physicochemical Profile of this compound

This compound, with the CAS number 18995-35-2, is an aromatic ether.[2] Its structure, featuring a bulky, nonpolar tert-butoxy group and a polarizable chlorobenzene ring, dictates its interactions with various solvents.[2][4] At room temperature, it is a colorless to pale yellow liquid.[1][4] A summary of its key physicochemical properties is essential for understanding its solubility behavior.

Diagram 1: Molecular Structure of this compound

Caption: Molecular structure of this compound.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃ClO | [1] |

| Molecular Weight | 184.66 g/mol | [5] |

| Appearance | Colorless transparent liquid | [1] |

| Boiling Point | 230.9 °C at 760 mmHg | [3] |

| Melting Point | 45.5 - 46.5 °C | [3] |

| Density | 1.055 g/cm³ | [3] |

| Vapor Pressure | 0.0974 mmHg at 25°C | [1] |

| LogP (Octanol/Water) | 4.05 | [1] |

| Polar Surface Area | 9.23 Ų | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

The high LogP value of 4.05 indicates significant hydrophobicity, predicting poor solubility in water but favorable solubility in nonpolar organic solvents.[1] The single hydrogen bond acceptor (the ether oxygen) and lack of hydrogen bond donors further suggest that its solubility will not be driven by hydrogen bonding with protic solvents.[1]

Theoretical Principles Governing Solubility

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This maxim is a simplified expression of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the following forces are paramount:

-

Van der Waals Forces (London Dispersion Forces): As a relatively large molecule with a significant nonpolar surface area (the benzene ring and tert-butyl group), London dispersion forces are the primary driver of its solubility in nonpolar solvents like hexane, toluene, and diethyl ether.

-

Dipole-Dipole Interactions: The chloro- and ether- substituents induce a molecular dipole moment, allowing for favorable interactions with polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane.

-

Hydrogen Bonding: While the molecule cannot act as a hydrogen bond donor, the ether oxygen can act as a weak hydrogen bond acceptor.[1] This allows for some interaction with polar protic solvents like ethanol, though this is not the dominant solubility mechanism. Ethers are generally less soluble in water than alcohols of a similar molecular weight because they cannot form hydrogen bonds with themselves.[6][7]

Based on these principles, a qualitative solubility profile can be predicted. The compound is expected to be highly soluble in aromatic and chlorinated solvents due to similar polarizability and structure.[8] Good solubility is also expected in ethers and ketones. Solubility in alcohols will likely be moderate, while solubility in highly polar solvents like water will be very low, as is stated in its compound profile.[1]

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | High | "Like dissolves like"; strong van der Waals interactions. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | Similar polarity and polarizability. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | Favorable ether-ether interactions and dispersion forces. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | Favorable dipole-dipole and dispersion force interactions. |

| Esters | Ethyl Acetate | High | Favorable dipole-dipole and dispersion force interactions. |

| Alcohols | Ethanol, Methanol, Isopropanol | Moderate | Primarily dispersion forces; weak H-bond acceptance. |

| Aprotic Polar Solvents | Dimethylformamide (DMF), DMSO | Moderate | Dipole-dipole interactions are favorable, but large solvent dipoles may prefer self-association. |

| Nonpolar Alkanes | Hexane, Heptane | Moderate to Low | Solubility driven only by weaker dispersion forces. |

| Protic Polar Solvents | Water | Very Low | High hydrophobicity (LogP 4.05) and inability to disrupt the strong hydrogen-bonding network of water.[1] |

Disclaimer: This table is based on theoretical principles. Experimental verification is required for quantitative assessment and is detailed in Section 3.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a robust and self-validating experimental protocol is necessary. The isothermal equilibrium method is a standard and reliable technique for determining the solubility of a solid or liquid compound in a solvent.

Causality Behind Experimental Choices:

-

Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature with a water bath or incubator ensures that the measured solubility is accurate for that specific temperature.

-

Equilibration Time: Achieving a true saturated solution requires sufficient time for the dissolution process to reach equilibrium. Agitation (stirring/shaking) accelerates this process by maximizing the surface area contact between the solute and solvent. A 24-48 hour period is typically sufficient to ensure equilibrium is reached.

-

Supersaturation Check: Approaching equilibrium from both undersaturated and supersaturated states (by cooling a heated, saturated solution) can confirm that a true equilibrium has been reached. However, for most practical purposes, ensuring an excess of the solute phase after extended agitation is a reliable indicator.

-

Analysis Method (GC/HPLC): These chromatographic techniques provide high sensitivity and specificity, allowing for accurate quantification of the solute concentration in the saturated solution, even after significant dilution. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the analyte; for this compound, GC is a suitable choice.

Diagram 2: Experimental Workflow for Isothermal Solubility Determination

Caption: Workflow for the isothermal equilibrium solubility determination method.

Step-by-Step Methodology

-

Materials & Equipment:

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed glass test tubes

-

Orbital shaker or magnetic stirrer

-

Constant temperature water bath or incubator

-

Syringes (e.g., 1 mL) and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or other suitable detector.

-

-

Preparation of Saturated Solutions:

-

To a series of 20 mL glass vials, add approximately 10 mL of the desired solvent.

-

Add an excess amount of this compound to each vial. A visible excess of the solute phase must be present to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the vials for at least 24 hours to ensure equilibrium is reached.

-

-

Sampling:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solute to settle.

-

Carefully withdraw a 1.00 mL aliquot of the clear supernatant using a syringe fitted with a PTFE filter. The filter is critical to prevent any undissolved microparticles from being transferred.

-

Dispense the aliquot into a pre-weighed volumetric flask and record the mass to determine the density of the saturated solution. Alternatively, dispense into a volumetric flask and dilute for analysis.

-

-

Quantification (Example by GC):

-

Prepare a series of calibration standards of this compound in the chosen solvent at known concentrations.

-

Dilute the sampled aliquot from step 4 with a precise volume of solvent to bring its concentration within the range of the calibration standards.

-

Analyze the standards and the diluted sample by GC-FID.

-

Generate a calibration curve by plotting the peak area against concentration for the standards.

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the final solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

-

Safety and Handling

This compound must be handled with appropriate care in a laboratory setting.

-

Hazards: The compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[5] It may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat when handling.[5][9]

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[5] Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1]

Always consult the most current Safety Data Sheet (SDS) before use.[5][9]

Conclusion

While specific quantitative solubility data for this compound is not widely published, a strong predictive understanding can be derived from its physicochemical properties. It is highly hydrophobic and is expected to be readily soluble in a range of common nonpolar and polar aprotic organic solvents. For applications requiring precise solubility values, the detailed isothermal equilibrium method provided in this guide offers a reliable and scientifically sound approach for experimental determination. Proper safety precautions are essential when handling this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 18995-35-2 | Benchchem [benchchem.com]

- 3. This compound|lookchem [lookchem.com]

- 4. CAS 18995-35-2: 1-tert-Butoxy-4-chlorobenzene | CymitQuimica [cymitquimica.com]

- 5. angenechemical.com [angenechemical.com]

- 6. Ethers | Research Starters | EBSCO Research [ebsco.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. echemi.com [echemi.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(tert-Butoxy)-4-chlorobenzene

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(tert-butoxy)-4-chlorobenzene. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers a detailed examination of the theoretical principles governing the spectrum, an interpretation of experimental data, and a standardized protocol for sample analysis. The guide emphasizes the causal relationships between the molecular structure of this compound and its distinct spectral features, providing a framework for structural elucidation and purity assessment.

Introduction: The Molecular Architecture and Spectroscopic Significance

This compound, with the chemical formula C₁₀H₁₃ClO, is a para-disubstituted aromatic ether. Its structure is characterized by a benzene ring substituted with a bulky tert-butoxy group and a chlorine atom at positions 1 and 4, respectively. This substitution pattern gives rise to a unique and predictable ¹H NMR spectrum, making it an excellent model for understanding the interplay of electronic and steric effects on proton chemical environments.

The tert-butoxy group, a significant feature in medicinal chemistry and organic synthesis, introduces a highly shielded environment for its nine equivalent protons. The chlorine atom, an electronegative substituent, influences the electron density of the aromatic ring through inductive effects. Understanding the ¹H NMR spectrum is crucial for confirming the identity and purity of this compound in various applications, including its use as a synthetic intermediate.

Theoretical Analysis: Predicting the ¹H NMR Spectrum

The structure of this compound dictates the presence of two distinct proton environments, leading to a simple yet informative ¹H NMR spectrum.

The tert-Butoxy Signal: A Characteristic Singlet

The most prominent feature of the spectrum is the signal from the nine equivalent protons of the tert-butyl group. Due to the free rotation around the carbon-carbon and carbon-oxygen single bonds, these protons are chemically and magnetically equivalent. Consequently, they do not exhibit spin-spin coupling with each other. This results in a sharp, intense singlet in the upfield region of the spectrum. The high intensity of this signal is a direct consequence of the integration corresponding to nine protons.

The Aromatic Region: A Classic AA'BB' System

The para-substitution of the benzene ring results in two sets of chemically equivalent but magnetically non-equivalent aromatic protons. The two protons ortho to the tert-butoxy group (Hₐ) are in a different chemical environment than the two protons ortho to the chlorine atom (Hₑ). This arrangement gives rise to a characteristic AA'BB' spin system, which often appears as two distinct doublets.

-

Hₐ Protons: These protons are adjacent to the electron-donating tert-butoxy group, which increases the electron density at the ortho positions through a resonance effect. This shielding effect is expected to shift the Hₐ signal upfield compared to unsubstituted benzene.

-

Hₑ Protons: These protons are adjacent to the electron-withdrawing chlorine atom. The inductive effect of chlorine deshields these protons, causing their signal to appear downfield relative to the Hₐ protons.

The coupling between these aromatic protons provides further structural information. The primary interaction is the ortho-coupling (³J) between adjacent protons (Hₐ and Hₑ), which typically falls in the range of 6.0 to 9.0 Hz. Meta (⁴J) and para (⁵J) couplings are also present but are generally much smaller and often not resolved.

Experimental Data and Interpretation

While a publicly available, verified ¹H NMR spectrum from a database like the Spectral Database for Organic Compounds (SDBS) is not readily accessible, data from various chemical suppliers and literature sources provide a consistent picture of the spectrum.

Summary of ¹H NMR Data

The following table summarizes the expected and reported ¹H NMR spectral data for this compound, typically recorded in deuterated chloroform (CDCl₃).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| tert-Butyl Protons | ~1.3 | Singlet | 9H | N/A |

| Aromatic Protons (Hₐ) | ~6.9 - 7.1 | Doublet | 2H | ~8.0 - 9.0 (ortho) |

| Aromatic Protons (Hₑ) | ~7.2 - 7.4 | Doublet | 2H | ~8.0 - 9.0 (ortho) |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

In-Depth Spectral Interpretation

-

The Upfield Singlet: A sharp singlet observed at approximately 1.3 ppm is unequivocally assigned to the nine protons of the tert-butoxy group. Its integration value of 9H confirms the presence of this moiety.

-

The Aromatic Doublets: The aromatic region displays two signals, consistent with the para-disubstituted pattern.

-

The upfield doublet, appearing around 6.9-7.1 ppm, is assigned to the Hₐ protons, which are shielded by the adjacent tert-butoxy group.

-

The downfield doublet, typically found in the 7.2-7.4 ppm range, corresponds to the Hₑ protons, deshielded by the chlorine atom.

-

The splitting of both signals into doublets is due to ortho-coupling with their respective neighboring protons, with a coupling constant (J) of approximately 8-9 Hz. This large J value is characteristic of ortho-coupling in benzene rings.

-

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure the acquisition of a high-quality, reproducible ¹H NMR spectrum of this compound, the following protocol is recommended.

Materials and Instrumentation

-

Sample: this compound (high purity)

-

Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

Apparatus: 5 mm NMR tubes, volumetric flask, Pasteur pipettes

-

Instrumentation: NMR spectrometer (e.g., 300 MHz or higher)

Step-by-Step Procedure

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial. The TMS will serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

-

Transfer to NMR Tube:

-

Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Ensure the sample height in the tube is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 8-16 scans).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and measure the coupling constants.

-

Rationale for Experimental Choices

-

Choice of Solvent: CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and provides a clean spectral window. The residual proton signal of CHCl₃ at ~7.26 ppm should be noted, as it may overlap with the aromatic signals of the analyte.

-

Internal Standard: TMS is the universally accepted internal standard for ¹H NMR due to its chemical inertness, volatility (allowing for easy sample recovery), and a single sharp resonance at a high field that rarely overlaps with analyte signals.

-

Shimming: Optimizing the magnetic field homogeneity is critical for obtaining sharp spectral lines, which is essential for accurate measurement of chemical shifts and coupling constants.

Visualizing Molecular Structure and Proton Environments

The following diagrams illustrate the structure of this compound and the logical workflow for its ¹H NMR spectral analysis.

Caption: Molecular structure of this compound with proton designations.

Caption: Workflow for the ¹H NMR analysis of this compound.

Conclusion

The ¹H NMR spectrum of this compound is a clear and instructive example of how molecular structure dictates spectroscopic outcomes. The key features—a prominent singlet for the tert-butoxy group and a pair of doublets in the aromatic region for the AA'BB' system—provide unambiguous confirmation of its identity. A thorough understanding of the chemical shifts, integration, and coupling constants, as detailed in this guide, is essential for any scientist working with this compound. The provided experimental protocol offers a standardized approach to obtaining high-quality, reliable data for structural verification and purity analysis.

The In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(tert-Butoxy)-4-chlorobenzene

This guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pathways of 1-(tert-Butoxy)-4-chlorobenzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the mechanistic intricacies of its fragmentation, offering field-proven insights to aid in spectral interpretation and structural elucidation.

Introduction: The Molecular Blueprint and Ionization

This compound is an aromatic ether with a molecular weight of 184.66 g/mol .[1][2] Its structure, featuring a stable aromatic ring, a bulky tert-butoxy group, and an electronegative chlorine atom, dictates a unique and predictable fragmentation pattern under electron ionization.[1]

Electron ionization (EI) is a "hard" ionization technique where a high-energy electron beam (typically 70 eV) bombards the analyte molecule.[3] This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M radical cation).[3] The excess energy imparted during ionization often leads to the fragmentation of this molecular ion into smaller, characteristic ions.[3] Understanding these fragmentation pathways is paramount for structural confirmation.

The Molecular Ion Peak and Isotopic Distribution

The mass spectrum of this compound will exhibit a molecular ion peak (M⁺˙). Due to the presence of chlorine, which has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1, the molecular ion will appear as a pair of peaks at m/z 184 and 186.[4][5] This characteristic M/M+2 isotopic pattern is a key diagnostic feature for chlorine-containing compounds.[4]

Primary Fragmentation Pathways: A Mechanistic Exploration

The fragmentation of the this compound molecular ion is governed by the relative strengths of its bonds and the stability of the resulting fragments. The tert-butoxy group and the chlorine atom are the primary sites of initial fragmentation.

The Dominant Pathway: Formation of the tert-Butyl Cation (m/z 57)

The most prominent fragmentation pathway for this compound involves the cleavage of the C-O bond between the aromatic ring and the tert-butoxy group. This leads to the formation of a highly stable tert-butyl cation and a 4-chlorophenoxy radical.

-

Mechanism: α-Cleavage

This fragmentation is a classic example of alpha-cleavage, where the bond adjacent to the oxygen atom is broken.[6] The driving force for this cleavage is the formation of the resonance-stabilized and highly stable tertiary carbocation, the tert-butyl cation ((CH₃)₃C⁺), which will likely be the base peak in the spectrum.[1]

Caption: Formation of the tert-butyl cation via alpha-cleavage.

Rearrangement and Loss of Isobutylene (m/z 128/130)

Another significant fragmentation pathway involves a rearrangement process leading to the loss of a neutral isobutylene molecule and the formation of a 4-chlorophenol radical cation.

-

Mechanism: McLafferty-like Rearrangement

This rearrangement proceeds through a six-membered transition state, where a hydrogen atom from one of the methyl groups of the tert-butyl group is transferred to the oxygen atom. This is followed by the cleavage of the C-O bond, resulting in the elimination of neutral isobutylene ((CH₃)₂C=CH₂) and the formation of the 4-chlorophenol radical cation ([HOC₆H₄Cl]⁺˙).[1]

Caption: Formation of the 4-chlorophenol radical cation.

Loss of a Methyl Radical (m/z 169/171)

A less favorable, but still possible, fragmentation is the loss of a methyl radical (•CH₃) from the tert-butyl group.

-

Mechanism: α-Cleavage within the tert-Butyl Group

This cleavage results in the formation of a secondary carbocation stabilized by the adjacent oxygen atom.

Caption: Formation of the [M-15]⁺ ion.

Cleavage of the Chlorine Atom (m/z 149)

Direct loss of the chlorine atom from the molecular ion is also a possible fragmentation pathway.

-

Mechanism: C-Cl Bond Cleavage

The cleavage of the C-Cl bond results in the formation of a tert-butoxyphenyl cation.

Caption: Formation of the tert-butoxyphenyl cation.

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation, leading to a more complex mass spectrum.

-

From the [M-isobutylene]⁺˙ ion (m/z 128/130): The 4-chlorophenol radical cation can lose a chlorine radical to form a phenoxy cation at m/z 93, or lose CO to form a chlorocyclopentadienyl cation at m/z 100/102.

-

From the [M-Cl]⁺ ion (m/z 149): The tert-butoxyphenyl cation can lose isobutylene to form a phenoxy cation at m/z 93.

Summary of Expected Fragment Ions

| m/z (mass/charge ratio) | Proposed Fragment Ion | Description of Fragmentation Pathway |

| 184/186 | [C₁₀H₁₃ClO]⁺˙ | Molecular Ion (M⁺˙) |

| 169/171 | [C₉H₁₀ClO]⁺ | Loss of a methyl radical (•CH₃) |

| 149 | [C₁₀H₁₃O]⁺ | Loss of a chlorine radical (•Cl) |

| 128/130 | [HOC₆H₄Cl]⁺˙ | Loss of isobutylene via rearrangement |

| 127/129 | [C₆H₄ClO]⁺ | Loss of a tert-butyl radical |